molecular formula C7H3BrClNS B12430419 3-Bromo-6-chlorothieno[3,2-c]pyridine

3-Bromo-6-chlorothieno[3,2-c]pyridine

Cat. No.: B12430419
M. Wt: 248.53 g/mol
InChI Key: SCWJTJLGTPJQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-chlorothieno[3,2-c]pyridine ( 2741217-65-0) is a versatile halogenated heterocyclic compound with the molecular formula C 7 H 3 BrClNS and a molecular weight of 248.53 g/mol . This compound features both bromine and chlorine substituents on its fused-ring thieno[3,2-c]pyridine scaffold, making it a valuable synthon for various synthetic transformations. Its structure is closely related to other privileged heterocyclic scaffolds, such as chromeno[3,2-c]pyridines, which are well-known in medicinal chemistry for their wide spectrum of biological activities, including antimicrobial, antivirus, and cytotoxic properties . As a building block, this compound is primarily used in pharmaceutical research and development. It is particularly useful in metal-catalyzed cross-coupling reactions, where the bromine and chlorine atoms offer orthogonal reactivity for sequential functionalization, enabling the construction of more complex molecular architectures for biological screening . The thienopyridine core is a common motif in the design of molecules with potential electronic and optical applications, though its primary utility remains in drug discovery. Attention: For research use only. Not for human or veterinary use .

Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

3-bromo-6-chlorothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-5-3-11-6-1-7(9)10-2-4(5)6/h1-3H

InChI Key

SCWJTJLGTPJQTP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CS2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Thienopyridines

Key Synthetic Pathways

The synthesis of thienopyridines, including the thieno[3,2-c]pyridine scaffold, typically follows several general approaches:

  • Cyclization methods : Formation of the thiophene ring onto a preexisting pyridine scaffold.
  • De novo construction : Simultaneous formation of both rings from appropriately functionalized precursors.
  • Halogenation of the thienopyridine core : Introduction of halogen substituents onto a preformed thienopyridine scaffold.

These general approaches can be adapted for the synthesis of 3-Bromo-6-chlorothieno[3,2-c]pyridine with appropriate modifications to introduce the specific halogen substituents at the desired positions.

Starting Materials and Precursors

The synthesis of halogenated thienopyridines often begins with either:

  • Halogenated pyridine derivatives
  • Thiophene precursors that can be coupled to form the fused ring system
  • Simpler heterocyclic compounds that undergo cyclization reactions

The specific choice of starting materials depends on the synthetic strategy employed and the availability of precursors.

Bromination Methodologies

Direct Bromination Approaches

Chlorination Strategies

N-Oxide Formation and Chlorination

A well-documented approach for introducing chlorine into thienopyridine rings involves the formation of an N-oxide intermediate followed by treatment with phosphorus oxychloride (POCl₃). This methodology has been successfully applied to related systems: "An example of chlorination in the pyridine ring was also presented with the synthesis of the 4-chloro-2-(3-methoxyphenyl)thieno[2,3-b]pyridine, via the corresponding N-oxide followed by the reaction with POCl₃".

This two-step process typically proceeds as follows:

  • Oxidation of the pyridine nitrogen to form the N-oxide
  • Treatment with POCl₃ to introduce the chlorine substituent

Direct Chlorination Methods

Direct chlorination of pyridine derivatives can be achieved using various chlorinating agents. For related compounds, "Compounds of formula IX may be synthesized by reaction of a compound of formula X with a chlorinating reagent such as phosphorous oxychloride at reflux temperature".

Table 2: Chlorination Methods for Pyridine Derivatives
Chlorinating Agent Conditions Solvent Temperature Target Position References
POCl₃ Reflux Neat or Toluene Reflux 2- or 4-position
PCl₅ - DCM Room temperature to reflux Variable
SO₂Cl₂ - DCM 0°C to room temperature Variable -

Specific Synthetic Routes for this compound

Method 1: Sequential Halogenation Approach

Based on the available literature, one potential synthetic route to this compound involves sequential halogenation of the thieno[3,2-c]pyridine core:

  • Synthesis of the thieno[3,2-c]pyridine core structure
  • Bromination at the 3-position using appropriate brominating agents
  • Chlorination at the 6-position via N-oxide formation and subsequent reaction with POCl₃

Optimization Strategies and Reaction Conditions

Temperature Control and Reaction Time

The synthesis of halogenated thienopyridines often requires careful control of reaction conditions. For optimal results, temperature control is crucial, with typical ranges between 10-35°C for many bromination reactions, while chlorination reactions often require higher temperatures, sometimes at reflux conditions.

Reaction times can vary significantly based on the specific transformation, with many halogenation reactions requiring extended periods (≥10 hours) to achieve complete conversion.

Solvent Selection

The choice of solvent plays a critical role in the success of these syntheses:

  • Chloroform and dichloromethane are commonly employed for bromination reactions
  • Acetonitrile can facilitate certain cyclization reactions
  • Tetrahydrofuran is often used for reactions involving NBS
  • For high-temperature reactions, solvents like 1,2-dimethoxyethane (DME) or N-methyl-2-pyrrolidone (NMP) may be preferred

Catalysis and Additives

For some transformations, especially cross-coupling reactions involved in constructing the thienopyridine scaffold, palladium catalysts can be essential:

"A suitable boronic acid, triphenylphosphine and palladium catalyst such as palladium (II) acetate in the presence of a solvent and a base."

This catalytic system is particularly relevant for approaches involving Suzuki-Miyaura coupling reactions in the construction of functionalized thienopyridines.

Purification and Characterization

Purification Methods

Purification of this compound typically involves:

  • Extraction with organic solvents
  • Column chromatography using appropriate solvent systems
  • Recrystallization from suitable solvents
  • In some cases, distillation for final purification

Analytical Characterization

Confirmation of the structure and purity of this compound can be accomplished through various analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) for structural confirmation
  • Mass spectrometry for molecular weight verification
  • IR spectroscopy for functional group identification
  • Elemental analysis for composition verification

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chlorothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thieno[3,2-c]pyridines .

Scientific Research Applications

3-Bromo-6-chlorothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Table 1: Key Properties of Selected Bromo-Chloro Pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Notable Features
3-Bromo-6-Chloro-2-Fluoropyridine 885952-18-1 C₅H₂BrClFN 224.43 3-Br, 6-Cl, 2-F Fluorine enhances metabolic stability
3-Bromo-2-Chloro-6-(Trifluoromethyl)pyridine 1159512-34-1 C₆H₂BrClF₃N 260.44 3-Br, 2-Cl, 6-CF₃ Trifluoromethyl group increases lipophilicity
3-Bromo-2-Chloro-6-Methylpyridine 185017-72-5 C₆H₅BrClN 206.47 3-Br, 2-Cl, 6-CH₃ Methyl group introduces steric hindrance
2-Bromo-3-Chloro-6-Methylpyridine 1211582-97-6 C₆H₅BrClN 206.47 2-Br, 3-Cl, 6-CH₃ Altered substitution affects reactivity
3-Bromo-6-Chloropyridine-2-Carboxylic Acid 929000-66-8 C₆H₃BrClNO₂ 236.45 3-Br, 6-Cl, 2-COOH Carboxylic acid enables derivatization

Substituent Position and Electronic Effects

  • Fluorine and Trifluoromethyl Groups : Fluorine (in 3-Bromo-6-Chloro-2-Fluoropyridine) and CF₃ groups (in 3-Bromo-2-Chloro-6-(Trifluoromethyl)pyridine) significantly alter electron-withdrawing properties, enhancing stability and resistance to oxidative degradation. These features are advantageous in drug design .
  • Methyl Groups : 3-Bromo-2-Chloro-6-Methylpyridine and its positional isomer (2-Bromo-3-Chloro-6-Methylpyridine) demonstrate how methyl substituents influence steric effects and regioselectivity in cross-coupling reactions.

Biological Activity

3-Bromo-6-chlorothieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[3,2-c]pyridine core with bromine and chlorine substituents that may influence its reactivity and biological interactions. The structural formula can be represented as follows:

C7H4BrClN Molecular Weight 223 47 g mol \text{C}_7\text{H}_4\text{BrClN}\quad \text{ Molecular Weight 223 47 g mol }

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-c]pyridine derivatives. For instance, compounds with similar scaffolds have shown significant inhibitory effects on various cancer cell lines. A notable study reported that derivatives of thieno[3,2-c]pyridine exhibited cytotoxicity against breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells, indicating potential for further development as anticancer agents .

Cell Line IC50 (µM) Activity
MCF-75.4Moderate
HCT1164.8Moderate
SK-OV-36.1Moderate

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. Inhibition of MAO-B has been associated with neuroprotection in diseases such as Alzheimer's and Parkinson's disease. SAR studies indicate that modifications at the bromine and chlorine positions significantly affect MAO inhibition potency .

Structure-Activity Relationships (SAR)

The SAR analysis of thieno[3,2-c]pyridine derivatives suggests that the presence of halogen substituents enhances biological activity. For example, the introduction of electron-withdrawing groups (like bromine and chlorine) at specific positions on the thieno ring has been correlated with increased potency against MAO-B and tumor growth inhibition .

Case Study 1: Inhibition of MAO-B

A recent study evaluated the inhibitory effects of various thieno[3,2-c]pyridine derivatives on MAO-B activity. The results demonstrated that compounds with higher electron density at the nitrogen positions exhibited enhanced inhibitory effects, suggesting a direct relationship between electronic properties and biological activity.

Case Study 2: Cytotoxicity in Cancer Models

In another investigation, a series of thieno[3,2-c]pyridine derivatives were tested against several cancer cell lines. The study concluded that certain modifications led to compounds with IC50 values below 10 µM across multiple cell lines, indicating their potential as lead compounds for further development in cancer therapy.

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